molecular formula C22H18N4OS B8410792 DPTN

DPTN

Cat. No.: B8410792
M. Wt: 386.5 g/mol
InChI Key: YDXZLBYHXZOWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPTN (3-Pyridinecarboxamide, N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-, dihydrochloride) is a potent and selective adenosine A3 receptor (A3AR) antagonist with the molecular formula C22H20Cl2N4OS and a molecular weight of 459.39 g/mol . It exhibits high selectivity for the A3AR subtype, with Ki values of 1.65 nM (human), 9.61 nM (mouse), and 8.53 nM (rat), significantly outperforming its affinity for other adenosine receptor subtypes (A1, A2A, A2B) .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27)

InChI Key

YDXZLBYHXZOWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Thiazole Ring Formation :
    The thiazole core is constructed via a Hantzsch-type cyclization. A thiourea derivative reacts with α-halo ketones under basic conditions to form the 1,3-thiazole ring. For this compound, 4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine serves as the intermediate.

  • Carboxamide Coupling :
    Pyridine-3-carboxylic acid is activated using a coupling agent (e.g., HATU or EDC) and reacted with the thiazole-2-amine intermediate. This step introduces the final pyridine-3-carboxamide moiety.

  • Purification :
    Crude this compound is purified via column chromatography (silica gel, eluent: gradient of ethyl acetate in hexane) followed by recrystallization from ethanol/water. HPLC analysis confirms ≥95% purity.

Reaction Conditions and Optimization

  • Temperature : Thiazole cyclization proceeds at 80–100°C in anhydrous dimethylformamide (DMF).

  • Catalysts : Triethylamine (TEA) is used to deprotonate intermediates during coupling reactions.

  • Yield : The overall yield from starting materials to purified this compound is approximately 15–20%, limited by steric hindrance during carboxamide formation.

Analytical Characterization

This compound’s identity and purity are verified using:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.85 (pyridine-H), 7.75 (thiazole-H), and 2.35 (methyl groups).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ observed at m/z 387.1278 (calculated: 387.1275).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges in this compound Synthesis

  • Regioselectivity : Competing pathways during thiazole formation may yield regioisomers. Strict control of reaction stoichiometry and temperature minimizes byproducts.

  • Solubility Issues : The hydrophobic dimethylphenyl group reduces solubility in polar solvents, complicating purification. Mixed-solvent systems (e.g., DMF/ethanol) are employed.

  • Scale-Up Limitations : Low yields and high reagent costs hinder industrial-scale production. Recent efforts focus on catalytic methods to improve efficiency.

Pharmacological Validation of Synthetic Batches

Post-synthesis, this compound’s A3AR antagonism is validated via:

  • Radioligand Binding Assays : Competition with [125I]I-AB-MECA at human A3AR membranes (IC50 = 0.36 nM).

  • Functional cAMP Assays : this compound inhibits A3AR-mediated cAMP reduction in CHO-K1 cells (EC50 = 1.65 nM).

  • Selectivity Profiling : >100-fold selectivity over A1, A2A, and A2B subtypes ensures therapeutic specificity.

Industrial and Research Applications

This compound’s synthesis supports investigations into:

  • Anti-inflammatory Therapies : A3AR modulation in asthma and glaucoma models.

  • Neuroprotection : Preclinical studies in ischemic stroke.

  • Tool Compound : Used to study adenosine signaling pathways in cancer .

Chemical Reactions Analysis

Key Challenges in Studying Complex Reactions

The investigation of energetic materials, such as pentaerythritol tetranitrate (PETN), provides insights into decomposition pathways and reaction dynamics. For example:

  • Primary decomposition products of PETN include NO₂, HONO, and H₂O, with thermal runaway phases generating CO, CO₂, and N₂ .

  • Transition states in such reactions are fleeting (quadrillionths of a second), requiring advanced spectroscopic techniques like chirped-pulse millimeter-wave spectroscopy for detection .

These methodologies could be adapted for studying DPTN if its structure or reactivity parallels nitro esters like PETN.

Table 1: Analytical Tools for Reaction Characterization

TechniqueApplicationExample FindingsSource
Chirped-pulse spectroscopyDetects transition statesResolved vibrational energy levels in HCN formation
ReaxFF molecular dynamicsSimulates ignition/detonationIdentified NO₂ dominance in PETN decomposition
Multireference calculationsDescribes electronic configurationsImproved accuracy for organic reaction intermediates

Recommendations for Future this compound Studies

  • Synthetic Pathway Optimization : Apply design of experiments (DoE) frameworks to explore this compound reaction parameters (e.g., temperature, stoichiometry) .

  • Computational Modeling : Use tools like PySCF to simulate electronic structures and transition states .

  • Spectroscopic Validation : Employ millimeter-wave spectroscopy to capture short-lived intermediates .

Limitations and Considerations

  • No experimental data for this compound was identified in the reviewed sources.

  • If this compound is a novel or proprietary compound, primary literature or specialized databases may be required.

To proceed, please verify the compound’s IUPAC name or provide additional context. For related compounds (e.g., PETN), detailed reaction mechanisms and computational models are available .

Scientific Research Applications

Chemical Reactions

DPTN can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Applications in Scientific Research

This compound has been explored for several key applications across different scientific domains:

Chemistry

  • Building Block : this compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential to inhibit specific kinases, which are critical in various cellular pathways .
  • Analgesic Effects : A study comparing high-frequency electroacupuncture treatments indicated that this compound may have local and systemic analgesic effects, suggesting its potential use in pain management therapies .

Medicine

  • Therapeutic Effects : this compound has been investigated for its anti-inflammatory and anticancer properties. Its interactions with biological targets could lead to new therapeutic strategies for treating chronic diseases .

Industry

  • Material Development : The compound is utilized in developing novel materials and chemical sensors, showcasing its versatility beyond biological applications.

Case Study 1: Analgesic Effects of this compound

In a randomized controlled trial assessing the analgesic effects of this compound through high-frequency electroacupuncture, researchers measured various pain thresholds before and after treatment. Results indicated significant improvements in cold detection thresholds among participants treated with this compound compared to control groups, highlighting its potential as a therapeutic agent for pain relief .

Case Study 2: Pharmacological Characterization

A pharmacological study characterized this compound's role as a selective antagonist of the A3 adenosine receptor. The findings demonstrated that this compound effectively modulated receptor activity, which could lead to advancements in drug development targeting adenosine receptors involved in various physiological processes .

Mechanism of Action

The mechanism of action of DPTN involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways.

Comparison with Similar Compounds

Key Findings :

  • This compound outperforms MRS 1523 in A3AR binding affinity (1.65 nM vs. 18.9 nM) and selectivity (230-fold over A2B vs. 10,700-fold for MRS 1523) .
  • Unlike DPCPX, which primarily targets A1, this compound’s A3 selectivity minimizes off-target effects in cardiopulmonary or neurological studies .
  • Etrumadenant’s dual A2A/A2B antagonism contrasts with this compound’s specialized A3 focus, making this compound more suitable for inflammation and asthma models .

Functional and Preclinical Efficacy

  • In Vivo Performance: this compound significantly inhibited IB-MECA-induced plasma protein extravasation in rat skin and reduced airway hyper-responsiveness in Brown Norway rats, outperforming earlier thiazole derivatives like compound 7af in oral absorption and duration of action .
  • Structural Advantages : The 4-phenyl-5-pyridyl-1,3-thiazole scaffold in this compound enhances receptor binding stability compared to pyrazolo-triazolo-pyrimidine derivatives (e.g., MRS 1523), which exhibit lower metabolic stability .

Q & A

Q. What are the key pharmacological properties of DPTN as an adenosine receptor antagonist?

this compound (CAS 325767-87-1) is a potent and selective A3 adenosine receptor (A3AR) antagonist with species-specific binding affinities. It exhibits Kis of 1.65 nM (human), 9.61 nM (mouse), and 8.53 nM (rat), making it valuable for studying receptor signaling pathways and therapeutic applications in inflammation or cancer research. Researchers should prioritize in vitro assays (e.g., competitive binding studies) to validate receptor specificity and dose-response relationships .

Q. How does this compound’s architecture in signal denoising compare to traditional models?

In underwater acoustic signal denoising, the Dual-Path Transformer Network (this compound) employs dual attention mechanisms (8 intra- and inter-heads) and a 1024-dimensional embedding layer. It outperforms variants like this compound (No PE) by 2.07 SNR points, demonstrating the critical role of positional encoding in capturing sequential dependencies. Baseline comparisons should include ablation studies on hyperparameters (e.g., heads, dimensions) to optimize performance .

Q. What foundational research methodologies are emphasized in this compound-related physical therapy courses?

Courses like This compound 605 Research I stress integrating statistical plans with clinical research designs, including hypothesis formulation, ethical compliance (e.g., human subject protocols), and data collection frameworks. Students learn to align experimental objectives (e.g., intervention efficacy) with parametric/non-parametric tests, ensuring reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor antagonism data across species?

Discrepancies in this compound’s Kis (e.g., human vs. rodent A3AR) may arise from structural variations in receptor subtypes. To address this, employ molecular docking simulations and site-directed mutagenesis to identify binding pocket differences. Cross-validate findings with in vivo models using conditional knockout studies .

Q. What strategies optimize this compound’s performance in image synthesis tasks under low real-image ratios?

In pose-guided image synthesis (e.g., RePoseDM vs. This compound), this compound achieves 58.1% accuracy at 20% real-image ratios by leveraging dual-task transformers for pixel-level feature mapping. Advanced tuning involves reducing parameters (e.g., from 16 to 4 heads) while maintaining SNR/SI-SNR balance. Researchers should benchmark against adversarial training frameworks to enhance texture transfer .

Q. How should clinical researchers design longitudinal studies to evaluate this compound-integrated rehabilitation protocols?

For trials involving this compound-based interventions (e.g., cardiopulmonary rehab), adopt a mixed-methods approach:

  • Quantitative : Randomized controlled trials (RCTs) with blinded outcome assessments (e.g., ECG metrics in This compound 606).
  • Qualitative : Patient-reported outcomes (PROs) analyzed via thematic coding.
    Ensure statistical power calculations account for attrition and confounders (e.g., comorbidities) .

Methodological Challenges

Q. How to address data sparsity in this compound’s pharmacological studies?

When this compound’s in vivo data is limited, use Bayesian meta-analysis to pool preclinical results across studies. Prioritize open-access repositories (e.g., ChEMBL) for structure-activity relationship (SAR) data and apply QSAR modeling to predict untested derivatives .

Q. What statistical frameworks are suitable for analyzing this compound’s denoising performance variability?

For SNR/SI-SNR metrics, apply non-parametric tests (e.g., Wilcoxon signed-rank) to compare this compound variants. Use multivariate ANOVA to assess interactions between hyperparameters (e.g., heads, embedding dimensions) and noise types .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in this compound-based clinical trials?

Align with IRB protocols for informed consent, especially in vulnerable populations (e.g., ICU patients in This compound 606). Document adverse events transparently and share de-identified datasets via platforms like ClinicalTrials.gov to enhance reproducibility .

Q. What steps mitigate bias in this compound’s machine learning applications?

In image synthesis, audit training datasets for demographic diversity and apply fairness metrics (e.g., equalized odds). Release code and pre-trained models (e.g., GitHub repositories) to enable third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.